7-Epi-Taxol

Description

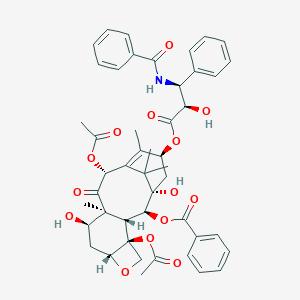

A cyclodecane isolated from the bark of the Pacific yew tree, TAXUS brevifolia. It stabilizes microtubules in their polymerized form leading to cell death. ABI-007 (Abraxane) is the latest attempt to improve upon paclitaxel, one of the leading chemotherapy treatments. Both drugs contain the same active agent, but Abraxane is delivered by a nanoparticle technology that binds to albumin, a natural protein, rather than the toxic solvent known as Cremophor. It is thought that delivering paclitaxel with this technology will cause fewer hypersensitivity reactions and possibly lead to greater drug uptake in tumors. Paclitaxel is a mitotic inhibitor used in cancer chemotherapy. It was discovered in a US National Cancer Institute program at the Research Triangle Institute in 1967 when Monroe E. Wall and Mansukh C. Wani isolated it from the bark of the Pacific yew tree, Taxus brevifolia and named it taxol. Later it was discovered that endophytic fungi in the bark synthesize paclitaxel.

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-LYTKHFMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318105 | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105454-04-4 | |

| Record name | 7-epi-Taxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105454-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105454-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Activity of 7-Epi-Taxol in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi-Taxol is the C-7 epimer and a major bioactive metabolite of Paclitaxel (Taxol), a widely used chemotherapeutic agent.[1] While sharing a structural similarity with its parent compound, this compound exhibits distinct biological activities that have garnered significant interest in the field of oncology research. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, with a focus on its cytotoxic effects, mechanism of action, and impact on key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, including those resistant to conventional chemotherapeutic agents like cisplatin. Its efficacy is particularly pronounced in Head and Neck Squamous Cell Carcinoma (HNSCC).

Table 1: Cytotoxicity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

| Cell Line | Type | Treatment Duration | IC50 (nM) | Reference |

| Cis-SCC-9 | Cisplatin-Resistant HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 25, 50, and 100 nM | [1] |

| Cis-SAS | Cisplatin-Resistant HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 25, 50, and 100 nM | [1] |

| SCC-9 | HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 25, 50, and 100 nM | [1] |

| SAS | HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 25, 50, and 100 nM | [1] |

| SCC-9 | HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 50, 100, and 200 nM | [2] |

| SCC-47 | HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 50, 100, and 200 nM | [2] |

Mechanism of Action

The anticancer activity of this compound is multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy, primarily through the modulation of microtubule dynamics and key signaling pathways.

Microtubule Stabilization and Cell Cycle Arrest

Similar to Paclitaxel, this compound is believed to function as a microtubule-stabilizing agent. This stabilization disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The compromised spindle function leads to an arrest of the cell cycle, predominantly at the G2/M phase, thereby inhibiting cell proliferation.[3][4] Studies have shown that treatment with this compound leads to a significant accumulation of cells in the G2/M phase in a concentration-dependent manner.[1][5]

Experimental Workflow for Cell Cycle Analysis

Figure 1: Workflow for analyzing cell cycle distribution following this compound treatment.

Induction of Apoptosis

A primary mechanism of this compound-induced cytotoxicity is the activation of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

This compound treatment has been shown to:

-

Increase the expression of pro-apoptotic proteins: Fas, TNF-R1, DR5, Bid, and Bim.[1][6]

-

Decrease the expression of anti-apoptotic proteins: Bcl-2 and Bcl-xL.[1][6]

-

Activate caspases: Caspase-3, Caspase-8, and Caspase-9 are cleaved and activated, leading to the execution of the apoptotic program.[1]

-

Induce cleavage of Poly (ADP-ribose) polymerase (PARP): A key substrate of activated caspase-3 and a hallmark of apoptosis.[3]

Signaling Pathway of this compound Induced Apoptosis

Figure 2: Signaling cascade of apoptosis induced by this compound.

Modulation of Signaling Pathways

This compound exerts its anticancer effects by targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis. The most significantly affected are the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.

Suppression of the AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to significantly reduce the phosphorylation of AKT, thereby inactivating this pro-survival pathway.[1][6] This inhibition of AKT signaling contributes to the induction of apoptosis.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes ERK, p38, and JNK, plays a complex role in cancer, with its effects being context-dependent. This compound has been observed to decrease the phosphorylation of ERK1/2 and p38, while the effect on JNK phosphorylation can vary.[1] The suppression of ERK1/2 and p38 signaling by this compound is a key mechanism leading to apoptosis in cancer cells.

This compound's Impact on AKT and MAPK Signaling

Figure 3: Inhibition of pro-survival AKT and MAPK (ERK) signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells (e.g., Cis-SCC-9, Cis-SAS, SCC-9, SCC-47) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM) for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

-

Seed cancer cells in 6-well plates and treat with this compound (e.g., 0, 25, 50, 100 nM) for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins involved in apoptosis and signaling pathways.

Protocol:

-

Treat cancer cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the protein expression levels to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

This compound has emerged as a promising anticancer agent with potent activity against various cancer cell lines, including those with acquired resistance to standard chemotherapies. Its mechanism of action, involving microtubule stabilization, induction of cell cycle arrest and apoptosis, and modulation of critical signaling pathways like AKT and MAPK, provides a strong rationale for its further development.

Future research should focus on:

-

Expanding the evaluation of this compound's efficacy in a broader range of cancer types.

-

Investigating its in vivo antitumor activity and pharmacokinetic profile in preclinical animal models.

-

Exploring potential synergistic effects when combined with other anticancer agents.

-

Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

A thorough understanding of the biological activity of this compound will be instrumental in harnessing its full therapeutic potential for the treatment of cancer.

References

- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell kill kinetics and cell cycle effects of taxol on human and hamster ovarian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Epitaxol induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin and Technical Profile of 7-Epi-Taxol: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi-Taxol, a stereoisomer and active metabolite of the widely recognized anticancer agent Paclitaxel (Taxol), has garnered significant interest within the scientific community. Its origin, stemming from both natural sources and chemical conversion from Paclitaxel, presents a compelling narrative for drug discovery and development. This technical guide provides an in-depth exploration of the origins, synthesis, purification, and biological activity of this compound. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to serve as a comprehensive resource for researchers in oncology, pharmacology, and medicinal chemistry.

Introduction: The Emergence of an Epimer

The story of this compound is intrinsically linked to that of Paclitaxel, a complex diterpenoid first isolated from the bark of the Pacific yew tree, Taxus brevifolia. While Paclitaxel's potent anti-tumor activity has been extensively documented, the presence and biological significance of its epimer, this compound, has become a subject of focused research. An epimer is a type of stereoisomer that differs in configuration at only one stereocenter. In the case of this compound, this difference lies at the C-7 position of the baccatin III core.

Initially identified as a major derivative of Taxol in cell culture medium, this compound has also been found to occur naturally in various Taxus species.[1] Its formation is a result of a chemical process known as epimerization, which can occur under physiological conditions and can be induced synthetically. The comparable, and in some instances superior, biological activity of this compound compared to its parent compound underscores its importance as a distinct pharmacological entity.

Chemical Origin and Synthesis

The primary origin of this compound in a laboratory or production setting is through the chemical epimerization of Paclitaxel. This transformation is typically achieved under basic conditions.

Mechanism of Epimerization: A Retro-Aldol/Aldol Reaction

The base-catalyzed epimerization at the C-7 position of the taxane skeleton is understood to proceed through a reversible retro-aldol/aldol reaction mechanism.[2] The process involves the deprotonation of the hydroxyl group at C-7, followed by the cleavage of the C-7/C-8 bond to form an enolate intermediate. Subsequent ring closure through an aldol addition can then occur from either face, leading to the formation of either the original (R) or the epimeric (S) configuration at C-7.

Experimental Protocol: Conversion of Paclitaxel to this compound

A reported effective method for the conversion of Paclitaxel to this compound utilizes sodium bicarbonate in acetonitrile.[3]

Materials:

-

Paclitaxel

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile (ACN), HPLC grade

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for monitoring

Procedure:

-

Dissolve Paclitaxel in acetonitrile in the reaction vessel. A typical concentration would be in the range of 1-5 mg/mL.

-

Add a molar excess of sodium bicarbonate to the solution. For example, for each mole of Paclitaxel, 5-10 moles of NaHCO₃ can be used.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C). The reaction progress should be monitored periodically by HPLC.

-

To monitor the reaction, withdraw a small aliquot, dilute it with the mobile phase, and inject it into the HPLC system.

-

Once the desired conversion is achieved (typically over 80% after several hours), quench the reaction by adding deionized water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

The aqueous residue can then be extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product containing this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Paclitaxel | [3] |

| Reagent | Sodium Bicarbonate (NaHCO₃) | [3] |

| Solvent | Acetonitrile (ACN) | [3] |

| Conversion Rate | >82% | [3] |

Isolation and Purification

Preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice for isolating and purifying this compound from the reaction mixture or natural extracts.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

Mobile Phase:

-

A gradient of acetonitrile and water is commonly used. The exact gradient profile will depend on the specific column and system but generally involves a gradual increase in the acetonitrile concentration.

Procedure:

-

Dissolve the crude product in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Inject the filtered sample onto the column.

-

Run the gradient elution to separate the components. Monitor the elution profile at a suitable wavelength (e.g., 227 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR): Detailed 1H and 13C NMR assignments for this compound have been published and serve as a definitive method for structural confirmation.[4]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The fragmentation pattern can also provide structural information.

| Analytical Technique | Key Findings |

| ¹H NMR | Provides a unique fingerprint of the proton environment in the molecule, allowing for differentiation from Paclitaxel. |

| ¹³C NMR | Confirms the carbon skeleton and the presence of all 47 carbon atoms. |

| Mass Spectrometry | Confirms the molecular weight (853.9 g/mol ) and provides information on the fragmentation pattern. |

Biological Activity and Signaling Pathways

This compound exhibits biological activity comparable to, and in some cases exceeding, that of Paclitaxel.[4][5] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Microtubule Stabilization

Similar to Paclitaxel, this compound binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.

Experimental Protocol: In Vitro Microtubule Assembly Assay

Materials:

-

Purified tubulin

-

GTP solution

-

Assembly buffer (e.g., PIPES buffer)

-

This compound and Paclitaxel (as a positive control)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing purified tubulin in the assembly buffer.

-

Add GTP to the reaction mixture.

-

Add different concentrations of this compound or Paclitaxel to the reaction mixtures. Include a no-drug control.

-

Incubate the mixtures at 37°C to allow for microtubule polymerization.

-

Monitor the increase in turbidity by measuring the absorbance at 340 nm over time. An increase in absorbance indicates microtubule assembly.

-

Plot the absorbance as a function of time to compare the effects of this compound and Paclitaxel on the rate and extent of microtubule polymerization.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is mediated through the modulation of key signaling pathways.

Signaling Pathways: Research indicates that this compound-induced apoptosis involves the suppression of the AKT and MAPK/ERK signaling pathways. This leads to the activation of caspases and ultimately, cell death.

Cytotoxicity Data

The cytotoxic effects of this compound are typically evaluated by determining its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. While a comprehensive side-by-side comparison with Paclitaxel across a wide range of cell lines is not available in a single study, the existing literature suggests comparable or, in some cases, lower IC₅₀ values for this compound, indicating higher potency.

| Cell Line | Compound | IC₅₀ (approx.) |

| Human Breast Cancer (MCF-7) | Paclitaxel | ~2.5 - 7.5 nM |

| Human Head and Neck Squamous Cell Carcinoma (cisplatin-resistant) | This compound | Potent cytotoxicity observed |

Note: IC₅₀ values can vary significantly depending on the specific cell line and experimental conditions.

Conclusion

This compound, an epimer and active metabolite of Paclitaxel, is a compound of significant scientific interest. Its origin from both natural sources and through chemical synthesis from Paclitaxel provides multiple avenues for its study and potential therapeutic application. The detailed technical information provided in this guide, including experimental protocols and pathway diagrams, is intended to facilitate further research into the promising anticancer properties of this compound. A deeper understanding of its unique chemical and biological characteristics may pave the way for the development of novel and more effective cancer therapies.

References

- 1. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1H- and 13C-nmr assignments for taxol, this compound, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mass spectrometry of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Epi-Taxol structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Epi-Taxol, a significant isomer and metabolite of the widely recognized anticancer agent, Paclitaxel. This document outlines its chemical structure, physicochemical properties, and biological activities, with a focus on experimental methodologies and relevant signaling pathways.

Chemical Identity and Structure

This compound, also known as 7-Epitaxol or 7-epi-Paclitaxel, is the C-7 epimer of Paclitaxel.[1][2] This structural alteration, where the hydroxyl group at the 7th position of the baccatin III core is in the alpha-position instead of the beta-position, occurs under physiological conditions.[3] Despite this stereochemical difference, this compound retains a biological activity profile comparable to its parent compound.[1][2]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The following tables summarize the key chemical and physical properties of this compound, compiled from various sources.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 105454-04-4 | [4][5][6] |

| Molecular Formula | C₄₇H₅₁NO₁₄ | [4][5] |

| Molecular Weight | 853.9 g/mol | [4][5] |

| IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [4][5] |

| Synonyms | 7-Epitaxol, 7-epi-Paclitaxel, Epitaxol | [2][5] |

| Purity | >95% | [4] |

| Form | Solid | [4] |

Table 2: Solubility Data

| Solvent | Concentration | Notes | Reference(s) |

| DMSO | 91 mg/mL (106.57 mM) | Sonication is recommended. | [2] |

| DMSO | up to 50 mM | - | [4] |

| DMF | 25 mg/mL | - | [6] |

| Ethanol | 5 mg/mL | - | [6] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (3.86 mM) | Sonication is recommended. | [2] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [6] |

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| UV λmax | 226 nm | [6] |

| ¹H-NMR | Spectra have been assigned. | [7] |

| ¹³C-NMR | Spectra have been assigned. | [7] |

Biological Activity and Mechanism of Action

This compound is an active metabolite of Paclitaxel and exhibits comparable biological activity.[1][2] Similar to Paclitaxel, its primary mechanism of action involves the disruption of microtubule dynamics.[8]

-

Microtubule Stabilization : this compound promotes the polymerization of tubulin into stable microtubules and protects them from disassembly.[1][2] This hyper-stabilization of microtubules disrupts the normal mitotic spindle assembly, leading to a blockage of the cell cycle in the G2/M phase.[8]

-

Induction of Apoptosis : The sustained mitotic arrest triggers programmed cell death, or apoptosis.[9] Studies have shown that this compound can induce apoptosis in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines.[9]

Signaling Pathway: Suppression of AKT and MAPK

In cisplatin-resistant HNSCC cells, this compound has been shown to induce apoptosis by modulating key signaling pathways. Specifically, it suppresses the phosphorylation of AKT and the activation of the ERK1/2 and p38 MAPK pathways, which are crucial for cell survival and proliferation.[9]

Caption: this compound's inhibitory effect on AKT and MAPK signaling pathways.

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, as well as a key biological assay.

Conversion of Paclitaxel to this compound

A method for the epimerization of Paclitaxel to this compound has been described, achieving a conversion rate of over 82%.[10]

Protocol:

-

Dissolve Paclitaxel in acetonitrile (ACN).

-

Add sodium bicarbonate (NaHCO₃) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and purify the product using preparative HPLC.

Caption: Workflow for the conversion of Paclitaxel to this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the separation and quantification of Paclitaxel and its related compounds, including this compound.[1][11][12]

Exemplary Protocol:

-

System: UHPLC system

-

Column: Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm)[11]

-

Mobile Phase: Gradient elution with water, acetonitrile, and methanol.[11]

-

Flow Rate: 0.42 mL/min[11]

-

Sample Preparation: For analysis from an emulsion formulation, the sample is treated with anhydrous sodium sulphate to break the emulsion, followed by extraction with methanol and ethyl ether, and reconstitution in a methanol:glacial acetic acid mixture.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C-NMR are essential for the structural elucidation and confirmation of this compound.[1][7]

Protocol Outline:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 500 MHz).[7]

-

Utilize 2D NMR techniques such as COSY, HMQC, and HMBC for complete signal assignment.

-

For quantitative analysis (qHNMR), a standardized protocol with a ¹³C GARP broadband decoupled proton acquisition sequence can be employed to ensure accuracy and remove carbon satellites.[13][14]

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.[1]

Protocol Outline:

-

Isolate tubulin from a suitable source (e.g., cultured cells).[15]

-

Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., BRB80 supplemented with GTP).

-

Add this compound at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C to allow for polymerization.

-

Monitor microtubule formation by measuring the increase in turbidity at 340 nm using a spectrophotometer.

-

Alternatively, microtubules can be pelleted by ultracentrifugation, and the amount of polymerized tubulin in the pellet can be quantified by SDS-PAGE.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[9]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM) for desired time points (e.g., 24, 48, 72 hours).[9]

-

After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

-

Remove the medium and dissolve the formazan crystals in DMSO.[9]

-

Measure the absorbance at 595 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

This compound is a crucial derivative of Paclitaxel, exhibiting a similar and potent anticancer profile. Its formation through epimerization under physiological conditions necessitates its individual study and characterization. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this important taxane.

References

- 1. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, Metabolite of Paclitaxel (CAS 105454-04-4) | Abcam [abcam.com]

- 5. This compound | C47H51NO14 | CID 184492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 1H- and 13C-nmr assignments for taxol, this compound, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An effective method to produce 7-epitaxol from taxol in HCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.cn [documents.thermofisher.cn]

- 12. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A routine experimental protocol for qHNMR illustrated with Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine - PMC [pmc.ncbi.nlm.nih.gov]

7-Epi-Taxol: An In-Depth Technical Guide to the Paclitaxel Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi-Taxol is a significant metabolite and epimer of the widely used chemotherapeutic agent, paclitaxel. Its formation, biological activity, and metabolic fate are of considerable interest to researchers in oncology, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, metabolic pathways, analytical quantification, and biological activity, with a particular emphasis on quantitative data and detailed experimental methodologies.

Chemical Properties and Epimerization

This compound is the C-7 epimer of paclitaxel, meaning it differs only in the stereochemistry at the 7th position of the taxane core. This seemingly minor structural change can influence its biological activity and metabolic profile.

The epimerization of paclitaxel to this compound is a known phenomenon that can occur under certain conditions, particularly in solution. This conversion is a critical consideration in the formulation, storage, and administration of paclitaxel, as it can impact the overall therapeutic efficacy of the drug.

Kinetics of Epimerization

The conversion of paclitaxel to this compound is a base-catalyzed process.[1] While specific rate constants are not extensively reported in publicly available literature, the reaction is known to be dependent on pH and temperature. In cell culture medium, the concentration of paclitaxel decreases over time with the concomitant formation of this compound.[2]

Table 1: Physicochemical Properties of Paclitaxel and this compound

| Property | Paclitaxel | This compound |

| Molecular Formula | C47H51NO14 | C47H51NO14 |

| Molecular Weight | 853.9 g/mol | 853.9 g/mol |

| Stereochemistry at C-7 | β-hydroxyl | α-hydroxyl |

Metabolic Pathways

Paclitaxel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the taxane ring and the C-13 side chain. While the direct enzymatic conversion of paclitaxel to this compound is not fully elucidated, this compound itself is a substrate for CYP enzymes.

In vitro studies using human liver microsomes have shown that this compound is metabolized by CYP3A4 and CYP2C8 to form two primary monohydroxylated metabolites, designated as M-1 and M-2. This indicates that once formed, this compound can undergo further biotransformation.

Signaling Pathway of Paclitaxel Metabolism

The metabolism of paclitaxel is a complex process involving multiple CYP450 enzymes. The following diagram illustrates the primary metabolic routes.

Caption: Metabolic pathways of paclitaxel and this compound.

Pharmacokinetics

While extensive pharmacokinetic data is available for paclitaxel, specific in vivo pharmacokinetic parameters for this compound (such as Cmax, AUC, and half-life) are not well-documented in publicly available literature. The majority of studies focus on the pharmacokinetics of the parent drug, paclitaxel.

Table 2: Summary of Paclitaxel Pharmacokinetic Parameters (for comparison)

| Parameter | Value | Conditions |

| Cmax | 2.3 - 7.6 µM | 135-175 mg/m² dose, 3-hour infusion |

| AUC | 7.9 - 19.3 µM·h | 135-175 mg/m² dose, 3-hour infusion |

| t1/2 (terminal) | 9.9 - 16.0 h | 135-175 mg/m² dose, 3-hour infusion |

| Clearance | 12.2 - 23.8 L/h/m² | 135-175 mg/m² dose, 3-hour infusion |

Note: These values are for paclitaxel and are provided for context. Specific pharmacokinetic data for this compound is lacking in the reviewed literature.

Biological Activity

This compound is not an inactive metabolite; it exhibits biological activity comparable to that of paclitaxel. Its primary mechanism of action, like paclitaxel, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Microtubule Polymerization

Both paclitaxel and this compound promote the polymerization of tubulin into stable microtubules. This activity is central to their cytotoxic effects against cancer cells. Quantitative comparisons of their potency in microtubule assembly are essential for understanding their relative biological efficacy.

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. However, a direct comparison of the 50% inhibitory concentration (IC50) values of this compound and paclitaxel in the same cell lines under identical experimental conditions is not consistently reported across the literature. The available data for paclitaxel in common cancer cell lines is provided below for reference.

Table 3: IC50 Values of Paclitaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| A549 | Lung Carcinoma | 10 - 50 | 48 - 72 |

| MCF-7 | Breast Adenocarcinoma | 2 - 10 | 48 - 72 |

| HeLa | Cervical Carcinoma | 3 - 8 | 72 |

| OVCAR-3 | Ovarian Adenocarcinoma | 5 - 15 | 72 |

Note: These values are for paclitaxel. Direct comparative IC50 data for this compound is limited.

Effects on Cell Cycle and Apoptosis

Similar to paclitaxel, this compound induces cell cycle arrest at the G2/M phase, a direct consequence of its microtubule-stabilizing activity. This disruption of the mitotic spindle ultimately triggers apoptosis, or programmed cell death. Studies in cisplatin-resistant head and neck cancer cells have shown that this compound can effectively induce apoptosis.

Signaling Pathways

The cytotoxic effects of this compound are mediated through the modulation of key intracellular signaling pathways. In cisplatin-resistant head and neck squamous cell carcinoma, this compound has been shown to suppress the AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound.

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

Protocol Overview:

-

Sample Preparation: Protein precipitation of plasma or tissue homogenate samples with a solvent like acetonitrile, followed by solid-phase extraction (SPE) for cleanup and concentration.

-

Chromatographic Separation: Reverse-phase HPLC using a C18 column with a gradient elution of acetonitrile and water containing a modifier like formic acid.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for this compound and an internal standard.

Caption: General workflow for the quantification of this compound by HPLC-MS/MS.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Protocol Overview:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction buffer containing GTP, purified tubulin, and the test compound (this compound or paclitaxel) is prepared.

-

Initiation of Polymerization: The reaction mixture is warmed to 37°C to initiate polymerization.

-

Monitoring: The increase in turbidity (optical density) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol Overview:

-

Cell Treatment: Cancer cells are treated with this compound for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested and fixed, typically with ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the determination of the cell cycle phase.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in the AKT and MAPK signaling pathways.

Protocol Overview:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a biologically active metabolite of paclitaxel that forms through epimerization. It shares a similar mechanism of action with its parent compound, namely the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While its cytotoxic potential is recognized, a comprehensive, direct comparison of its potency and pharmacokinetic profile with paclitaxel is not yet fully established in the available literature. Further research is warranted to fully elucidate the clinical significance of this compound formation and its contribution to the overall therapeutic and toxicological effects of paclitaxel treatment. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and actions of this important metabolite.

References

7-Epi-Taxol's Interaction with Tubulin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the binding of 7-Epi-Taxol to its molecular target, β-tubulin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the binding site, quantitative metrics of interaction, and the experimental methodologies used to elucidate these parameters.

Introduction: The Taxane Binding Pocket and the Role of this compound

Taxol (paclitaxel) and its derivatives are potent microtubule-stabilizing agents that have become cornerstones of cancer chemotherapy. Their mechanism of action involves binding to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. This binding event promotes the polymerization of tubulin into hyper-stable microtubules, disrupting the dynamic instability required for normal mitotic spindle function and ultimately leading to cell cycle arrest and apoptosis.

This compound is a key active metabolite and epimer of Taxol, formed by the epimerization of the hydroxyl group at the C-7 position of the taxane ring.[1][2][3] Studies have indicated that this compound exhibits biological activity comparable to its parent compound, including the promotion of microtubule bundle formation and inhibition of microtubule depolymerization.[2][4] Some research suggests that this compound may even be more thermodynamically stable and exhibit greater cytotoxicity than paclitaxel.[1][5] This guide focuses on the specific interactions of this compound with its binding site on β-tubulin.

The this compound Binding Site on β-Tubulin

The binding site for taxanes is a hydrophobic pocket located on the luminal side of the microtubule. While the precise high-resolution crystal structure of this compound in complex with tubulin is not available, extensive research on Taxol has delineated the key regions of β-tubulin that form this binding pocket. It is widely accepted that this compound occupies the same binding site.

Photoaffinity labeling studies with various Taxol analogs have been instrumental in identifying the amino acid residues in close proximity to the bound drug. These studies have implicated several key regions of β-tubulin:

-

The N-terminal 31 amino acids.

-

A peptide spanning amino acid residues 217-231.

-

Specifically, Arginine 282 (Arg282) located in the M-loop of β-tubulin.

Electron crystallography and molecular modeling have further refined our understanding of this binding pocket, confirming its location and identifying key residues that interact with the taxane core and its side chains. The binding of this compound in this pocket is thought to induce a conformational change in the tubulin dimer, favoring a "straight" conformation that is more amenable to incorporation into the microtubule lattice, thus promoting polymerization and stability.

Quantitative Analysis of this compound and Taxol Interaction with Tubulin

While the qualitative biological effects of this compound are reported to be similar to Taxol, there is a notable scarcity of publicly available data on the direct binding affinity (Kd or Ki) of this compound to tubulin. However, cytotoxicity data for this compound and direct binding data for Taxol provide a valuable comparative framework.

| Compound | Assay Type | Value | Cell Line / Conditions | Reference |

| This compound | Cytotoxicity (IC50) | 0.00005 µM (50 nM) | HeLa Cells | [4] |

| Paclitaxel (Taxol) | Binding Affinity (Kd) | ~10 nM | GMP-CPP stabilized microtubules | [6] |

| [3H]Taxol | Apparent Binding Constant (Kapp) | 0.87 µM (870 nM) | Microtubules assembled with radioligand | [7][8] |

| Paclitaxel (Taxol) | Cellular Inhibition Constant (Ki) | 22 nM | HeLa Cells | [9] |

Experimental Protocols

The following section details the key experimental methodologies employed to characterize the binding of taxanes to tubulin. These protocols are standard in the field and are directly applicable to the study of this compound.

Microtubule Assembly Assay

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.

Methodology:

-

Tubulin Preparation: Purified tubulin is prepared from sources such as bovine brain and stored at -80°C.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) supplemented with GTP (1 mM).

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C. The compound of interest (e.g., this compound) or a vehicle control is added at the desired concentration.

-

Monitoring: The change in absorbance at 340 nm is monitored over time in a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule assembly.

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The critical concentration of tubulin required for assembly in the presence of the compound can also be calculated.[10]

Competitive Binding Assay with a Fluorescent Taxol Analog

This assay determines the affinity of a test compound for the taxane binding site by measuring its ability to displace a fluorescently labeled Taxol derivative.

Principle: A fluorescent Taxol analog, such as Flutax-2, binds to the taxane site on microtubules and emits a fluorescent signal. A competing compound will displace the fluorescent probe, leading to a decrease in the measured fluorescence.

Methodology:

-

Microtubule Preparation: Microtubules are pre-assembled from purified tubulin in the presence of GTP and a stabilizing agent (e.g., a non-hydrolyzable GTP analog or Taxol itself) and then pelleted by ultracentrifugation.

-

Binding Reaction: The pre-formed microtubules are resuspended in a buffer containing the fluorescent Taxol analog at a fixed concentration and varying concentrations of the competitor compound (this compound).

-

Incubation: The mixture is incubated at 37°C to allow binding to reach equilibrium.

-

Measurement: The fluorescence of the sample is measured using a fluorometer.

-

Data Analysis: The decrease in fluorescence is plotted against the concentration of the competitor. The IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe) is determined, from which the inhibition constant (Ki) can be calculated.[10]

Sedimentation Assay

This assay is used to quantify the binding of a radiolabeled ligand to polymerized microtubules.

Principle: Radiolabeled this compound bound to microtubules can be separated from the unbound ligand by ultracentrifugation, as the microtubules will pellet while the free ligand remains in the supernatant.

Methodology:

-

Reaction: Purified tubulin is incubated with radiolabeled this compound (e.g., [3H]this compound) under conditions that promote microtubule assembly (37°C, with GTP).

-

Separation: The reaction mixture is layered over a cushion of sucrose in a centrifuge tube and subjected to ultracentrifugation to pellet the microtubules.

-

Quantification: The amount of radioactivity in the pellet (bound ligand) and the supernatant (free ligand) is determined by liquid scintillation counting.

-

Data Analysis: The concentration of bound and free ligand is used to determine the binding affinity (Kd) and stoichiometry of binding (Bmax) through Scatchard analysis.[7][8]

Cell-Based Assays

MTT Assay for Cytotoxicity:

-

Cell Culture: Cancer cell lines (e.g., HeLa, SCC-9, SAS) are cultured in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is read on a plate reader.

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Molecular Interactions and Downstream Effects

The binding of this compound to β-tubulin initiates a cascade of events that ultimately lead to cell death. The following diagrams illustrate the logical flow of these processes.

Caption: Binding of this compound to β-tubulin and its downstream effects.

Conclusion

This compound is a biologically significant and active derivative of Taxol that shares its binding site on β-tubulin and its fundamental mechanism of action in promoting microtubule stabilization. While direct quantitative binding data for this compound remains an area for further public investigation, its comparable, and in some cases superior, cytotoxic effects to Taxol underscore its importance in the field of cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel taxanes, facilitating the development of next-generation microtubule-targeting agents.

References

- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Epitaxol | 105454-04-4 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jkip.kit.edu [jkip.kit.edu]

- 8. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The bioactive Taxol conformation on β-tubulin: Experimental evidence from highly active constrained analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epimerization of Taxol to 7-Epi-Taxol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epimerization of Paclitaxel (Taxol) at the C-7 position to form its stereoisomer, 7-Epi-Taxol. This transformation is a critical consideration in the manufacturing, formulation, and clinical application of Taxol, as it can impact the drug's stability and efficacy. This document details the underlying chemical mechanism, factors influencing the reaction, and analytical methods for monitoring this conversion.

The Chemical Transformation: Mechanism of Epimerization

The epimerization of Taxol to this compound is a chemical process that involves the inversion of the stereochemistry at the 7th carbon position of the baccatin III core. This reaction is understood to be a base-catalyzed process, with no evidence suggesting it occurs under acidic conditions.[1] The accepted mechanism for this transformation is a retro-aldol/aldol reaction.[1]

The process is initiated by the deprotonation of the hydroxyl group at the C-7 position by a base. This is followed by a structural rearrangement that leads to the formation of an enolate intermediate.[1] The subsequent reprotonation of this intermediate can occur from either face, leading to the formation of either the original Taxol (7β-OH) or its epimer, this compound (7α-OH). The rate-limiting step in this process is believed to be the structural rearrangement that forms the enolate intermediate.[1]

Factors Influencing the Epimerization of Taxol

Several factors have been identified to significantly influence the rate and extent of Taxol's epimerization. A thorough understanding of these factors is crucial for minimizing the formation of this compound during production and storage.

-

pH: The epimerization is base-catalyzed. The rate of conversion increases in neutral to basic aqueous solutions.[1]

-

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of epimerization.

-

Buffer Concentration: The concentration of the buffer used in aqueous solutions can also impact the reaction kinetics.[1]

-

Solvents: The choice of solvent plays a critical role. For instance, the presence of dichloromethane and chloroform can promote epimerization. This is attributed to the ability of their C-Cl bonds to form hydrogen bonds with the C-7 hydroxyl group of Taxol.[2]

-

Structural Modifications: Modifications to the Taxol molecule can also affect the rate of epimerization. For example, the removal of the acetyl group at the C-10 position has been shown to increase the epimerization rate in basic aqueous solutions.[1]

Quantitative Analysis of the Epimerization Process

While the qualitative aspects of Taxol epimerization are well-documented, specific quantitative data on the reaction kinetics and thermodynamics are less commonly reported in publicly available literature. However, the equilibrium of this reaction has been studied under various conditions.

Reaction Kinetics

The epimerization of Taxol to this compound is a reversible reaction. The forward reaction can be represented by the rate constant kf, and the reverse reaction by kr.

Taxol ⇌ this compound

The rate of the forward reaction is proportional to the concentration of Taxol and the base catalyst, while the rate of the reverse reaction is proportional to the concentration of this compound and the base. At present, specific values for these rate constants under varying conditions of pH and temperature are not widely published.

Reaction Equilibrium

The equilibrium between Taxol and this compound is characterized by the equilibrium constant, Keq = [this compound]/[Taxol] = kf/kr. Studies have shown that there is a small free energy change between the two epimers, with the S-epimer (this compound) being thermodynamically more favorable.[1] The equilibrium ratio of the epimers is influenced by the specific taxoid and the reaction conditions.

| Taxoid Derivative | Base/Solvent | Approximate Equilibrium Ratio (7β:7α) |

| 10-deacetylpaclitaxel | DBU/Toluene | Predominantly 7α-epimer |

| 10-deacetylbaccatin III | Potassium carbonate/Methanol | 2.2 : 1 |

| Paclitaxel | Sodium hydride | 2.8 : 1 |

| 7-epi-10-deacetylpaclitaxel | DBU/Xylene | 1 : 1.3 |

| Paclitaxel | DBU/Xylene | 1 : 2 |

Note: The ratios are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Preparative Epimerization of Taxol

A straightforward and effective method for the conversion of Taxol to this compound has been developed, achieving a high conversion rate.

Protocol:

-

Reaction Setup: Dissolve Taxol in acetonitrile (ACN).

-

Addition of Base: Add sodium bicarbonate (NaHCO3) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature.

-

Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the desired conversion is achieved (over 82% has been reported), the product can be isolated and purified using standard chromatographic techniques.[3]

Analytical Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary analytical techniques for separating and quantifying Taxol and this compound.

Typical HPLC/UHPLC Parameters:

| Parameter | Description |

| Column | Reversed-phase columns such as C18, C8, or F5 are commonly used. |

| Mobile Phase | A gradient elution is typically employed, often consisting of a mixture of water, acetonitrile, and/or methanol. |

| Flow Rate | Varies depending on the column dimensions and particle size, typically in the range of 0.4 to 1.5 mL/min. |

| Detection | UV detection at 227 nm is standard for taxanes. |

| Temperature | Column temperature is usually maintained between 30-40°C to ensure reproducible retention times. |

Sample Preparation for Biological Matrices:

For the analysis of Taxol and its epimers in biological samples such as plasma or cell culture, a sample extraction step is necessary to remove interfering substances. This often involves liquid-liquid extraction or solid-phase extraction.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive identification and structural elucidation of this compound. Detailed 1H and 13C NMR assignments for both Taxol and this compound have been published, allowing for their unambiguous identification. Mass spectrometry provides accurate molecular weight information and fragmentation patterns that further confirm the identity of the epimers.

Biological Implications

It is important to note that this compound is not an inactive degradation product. Studies have shown that it is a biologically active isomer with properties comparable to Taxol in terms of its ability to promote microtubule assembly and its cytotoxic effects on cancer cells.[4] The presence of this compound has been detected in cell culture medium and in the plasma and urine of patients undergoing Taxol treatment, indicating that this epimerization can occur in vitro and potentially in vivo.

Conclusion

The epimerization of Taxol to this compound is a significant chemical transformation that warrants careful consideration in the pharmaceutical development and clinical use of this important anticancer agent. The reaction is primarily driven by basic conditions, with temperature and solvent choice also playing crucial roles. While this compound retains biological activity, its formation represents a change in the chemical composition of the drug product. Therefore, robust analytical methods and controlled manufacturing and storage conditions are essential to ensure the quality, stability, and consistent therapeutic performance of Taxol formulations. Further research into the specific kinetics and thermodynamics of this epimerization under various pharmaceutically relevant conditions would be beneficial for the continued optimization of Taxol-based therapies.

References

- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H- and 13C-nmr assignments for taxol, this compound, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Epi-Taxol in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi-Taxol is a bioactive metabolite and epimer of Paclitaxel (Taxol), a widely utilized chemotherapeutic agent.[1][2] Like its parent compound, this compound exhibits potent anticancer properties by targeting microtubules.[3][4] It promotes the polymerization and stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly, cell cycle arrest, and ultimately, apoptosis.[3][5][6] Notably, some studies suggest that this compound may possess greater stability and, in some cases, stronger cytotoxicity than Paclitaxel itself, making it a compound of significant interest in cancer research and drug development.[1][7]

These application notes provide a comprehensive guide for the utilization of this compound in various cell culture-based assays to evaluate its anti-cancer effects.

Mechanism of Action

This compound, similar to Paclitaxel, functions as a microtubule-stabilizing agent.[3][5] It binds to the β-tubulin subunit of microtubules, which prevents their depolymerization.[5][6] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation during cell division.[3][8] Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which can trigger apoptotic cell death.[9][10]

Recent studies have further elucidated the downstream signaling pathways affected by this compound. Treatment with this compound has been shown to downregulate the phosphorylation of key proteins in the AKT and MAPK/ERK signaling pathways, which are crucial for cell survival and proliferation.[1][9] By inhibiting these pathways, this compound promotes both apoptosis and autophagy in cancer cells.[9][11]

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed IC50 | Reference |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | MTT | 0-200 nM | 24, 48, 72 h | ~50 nM at 24h | [9] |

| SCC-47 | Head and Neck Squamous Cell Carcinoma | MTT | 0-200 nM | 24, 48, 72 h | Not explicitly stated, but significant viability reduction at 50 nM | [9] |

| Cis-SCC-9 | Cisplatin-Resistant HNSCC | MTT | 0-100 nM | 24, 48, 72 h | Dose-dependent reduction in viability | [1] |

| Cis-SAS | Cisplatin-Resistant HNSCC | MTT | 0-100 nM | 24, 48, 72 h | Dose-dependent reduction in viability | [1] |

| HeLa | Cervical Cancer | WST-8 | Not specified | 72 h | 0.00005 µM (50 pM) | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on head and neck squamous cell carcinoma cell lines.[1][9]

Materials:

-

This compound

-

Cancer cell lines (e.g., SCC-9, SCC-47)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 25, 50, 100, and 200 nM.[1][9]

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.[1][9]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

-

Aspirate the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 595 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methods used to assess the effect of this compound on the cell cycle distribution of cancer cells.[1][9]

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.[9]

-

Harvest the cells, including any floating cells, by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases are quantified.[1][9]

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide staining.[1]

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[1]

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.[1]

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on protein expression and phosphorylation in signaling pathways like AKT and MAPK/ERK.[1][9]

Materials:

-

This compound

-

Cancer cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., for p-AKT, AKT, p-ERK, ERK, Cyclin A, Cyclin B, CDK2, CDK4, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with different concentrations of this compound for 24 hours.[9]

-

Lyse the cells with RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control like β-actin.[1][9]

Visualizations

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for assessing this compound.

References

- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An effective method to produce 7-epitaxol from taxol in HCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes: In Vitro Efficacy of 7-Epi-Taxol

Introduction

7-Epi-Taxol is a major and biologically active metabolite of Paclitaxel (Taxol), a widely used chemotherapeutic agent derived from the Pacific yew tree, Taxus brevifolia.[1][2] Like its parent compound, this compound is a microtubule-stabilizing agent, exhibiting potent anticancer properties.[2][3] It functions by binding to polymerized tubulin, shifting the equilibrium towards microtubule assembly and preventing their disassembly.[3][4][5] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][6] Notably, this compound is often more stable and can be more cytotoxic to cancer cells than Paclitaxel itself.[1][7] These application notes provide a summary of the in vitro effects of this compound and protocols for its use in cell-based assays.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the stabilization of microtubules. This interference with microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest.[8] Unable to resolve this arrest, the cancer cells are directed towards apoptosis. The apoptotic induction by this compound is mediated through the modulation of key signaling pathways. Studies in head and neck squamous cell carcinoma (HNSCC) have demonstrated that this compound can suppress the phosphorylation of AKT, ERK1/2, and p38 MAPK, which are crucial for cell survival and proliferation.[1] This suppression triggers both the intrinsic and extrinsic apoptotic pathways.[1]

Experimental Protocols

Cell Culture and Treatment

A variety of cancer cell lines have been shown to be susceptible to this compound. For example, Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, including cisplatin-resistant variants, are common models.

-

Cell Seeding: Plate cells (e.g., SCC-9, SAS, and their cisplatin-resistant counterparts) in appropriate multi-well plates or flasks at a density that allows for logarithmic growth during the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200 nM).

-